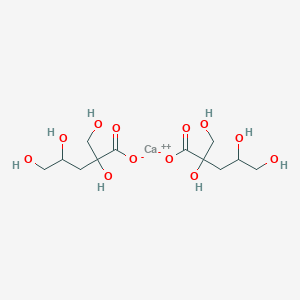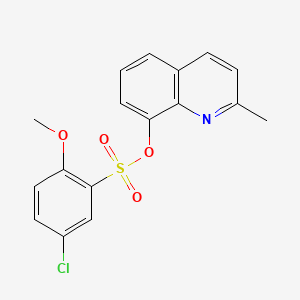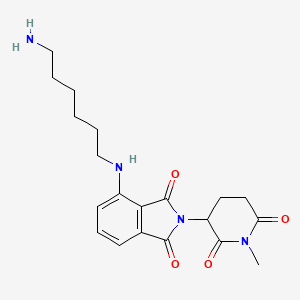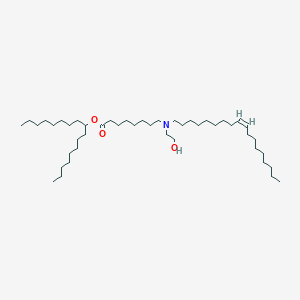
5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone typically involves multiple steps. One common method starts with the nitration of 1-methylimidazole to introduce the nitro group at the 5-position. This is followed by the formylation of the imidazole ring to obtain 5-nitro-1-methyl-1H-imidazole-2-carbaldehyde. The final step involves the reaction of this aldehyde with 4,5-dihydro-1H-imidazol-2-ylhydrazine under controlled conditions to form the desired hydrazone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-1-methyl-1H-imidazole-2-carbaldehyde, while oxidation of the aldehyde group can produce 5-nitro-1-methyl-1H-imidazole-2-carboxylic acid .
科学研究应用
5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of 5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions and enzymes, influencing their activity and function .
相似化合物的比较
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole derivative with similar structural features.
4-Methyl-5-imidazolecarboxaldehyde: A related compound with a different substitution pattern on the imidazole ring.
Uniqueness
5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C8H11N7O2 |
|---|---|
分子量 |
237.22 g/mol |
IUPAC 名称 |
N-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C8H11N7O2/c1-14-6(11-5-7(14)15(16)17)4-12-13-8-9-2-3-10-8/h4-5H,2-3H2,1H3,(H2,9,10,13)/b12-4+ |
InChI 键 |
VRVMAFPIFIEESA-UUILKARUSA-N |
手性 SMILES |
CN1C(=CN=C1/C=N/NC2=NCCN2)[N+](=O)[O-] |
规范 SMILES |
CN1C(=CN=C1C=NNC2=NCCN2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(9b,10-dihydroindeno[1,2-b]indol-5(4bH)-yl)-2-oxo-1-phenylethyl acetate](/img/structure/B15282570.png)

![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282579.png)

![1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282588.png)
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether](/img/structure/B15282589.png)

![11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B15282610.png)
![N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B15282615.png)
![2-chloro-5-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B15282618.png)

![2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid](/img/structure/B15282646.png)
![1-(2-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282649.png)
![(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B15282654.png)
